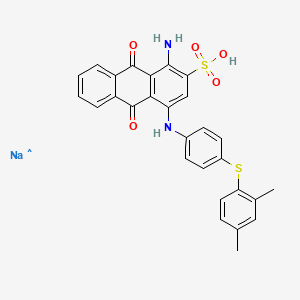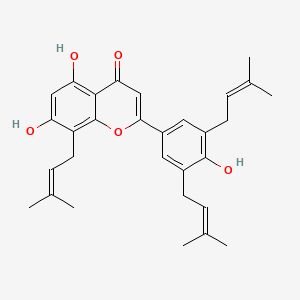![molecular formula C10H14N2 B13431636 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H14N2. It is a derivative of pyrrolo[2,3-b]pyridine, characterized by the presence of three methyl groups at positions 2 and 3 of the pyrrolo ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under basic conditions. The reaction is carried out in methanol at 50°C for about 5 hours, yielding intermediate compounds. These intermediates are then subjected to reduction reactions using triethylsilane and trifluoroacetic acid in acetonitrile under reflux conditions to produce the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the three methyl groups present in 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine.
7-azaindole: Another pyrrolo[2,3-b]pyridine derivative with different substitution patterns.
1,3,5-trimethyluracil: A pyrimidine derivative with similar methyl substitutions but different ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry research .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2,3,3-trimethyl-1,2-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H14N2/c1-7-10(2,3)8-5-4-6-11-9(8)12-7/h4-7H,1-3H3,(H,11,12) |
Clave InChI |
KGYMKSCRQAHAJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(N1)N=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)


![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)





![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
